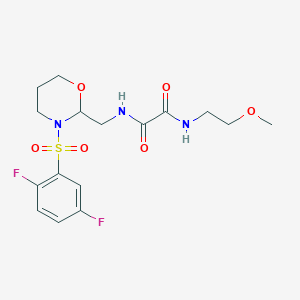

N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

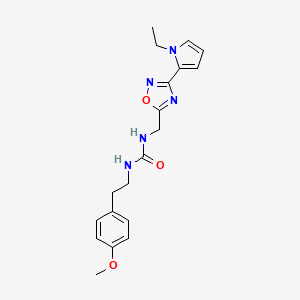

The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, which is a dicarboxamide that is derived from oxalic acid . The molecule also contains a sulfonyl group attached to a 2,5-difluorophenyl ring .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, without specific data on the compound, a detailed molecular structure analysis cannot be provided.Chemical Reactions Analysis

The reactivity of a compound depends on its functional groups. Oxalamides, for example, can undergo hydrolysis to form oxalic acid and amines. The sulfonyl group is typically stable but can participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups like the sulfonyl and oxalamide groups suggest that the compound is likely to be polar and may have good solubility in polar solvents .Scientific Research Applications

Novel Synthetic Approaches and Chemical Properties

Research into the chemical properties and synthesis of complex molecules like N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide has led to the development of innovative synthetic methods. A study by Mamedov et al. (2016) introduced a novel one-pot synthetic approach for the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, which could potentially be applied to similar complex molecules. This method is operationally simple and high-yielding, offering a new pathway for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Electrophoretic and Biocompatible Polymeric Materials

The synthesis and application of N-sulfonyl compounds have extended into the development of biocompatible materials. Hayashi and Takasu (2015) synthesized N-methyl bis[(nonafluorobutane)sulfonyl]imide (Nf2NMe) as an initiator for the polymerization of 2-oxazolines. This innovation led to electrophoretic poly(2-oxazolines) that could be hybridized with bioactive glass for biomedical applications, showcasing the compound's versatility in creating materials with potential therapeutic uses (Hayashi & Takasu, 2015).

Environmental and Agricultural Impacts

The research on N-sulfonyl compounds also encompasses environmental and agricultural applications. The discovery of sulfoxaflor, a novel insecticide targeting sap-feeding pests, demonstrates the agricultural relevance of such compounds. Zhu et al. (2011) detailed the discovery process, from investigating the sulfoximine functional group to identifying sulfoxaflor's broad-spectrum efficacy against various pests. This development is significant for pest control strategies, offering a new tool against resistance-prone sap-feeding insects (Zhu et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2N3O6S/c1-26-8-5-19-15(22)16(23)20-10-14-21(6-2-7-27-14)28(24,25)13-9-11(17)3-4-12(13)18/h3-4,9,14H,2,5-8,10H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCDEXLCYXUBFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol](/img/structure/B2742640.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2742641.png)

![2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2742642.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2742643.png)

![1-(3-fluorobenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2742646.png)

![methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2742649.png)

![N-(4-chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2742652.png)

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2742654.png)

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2742657.png)